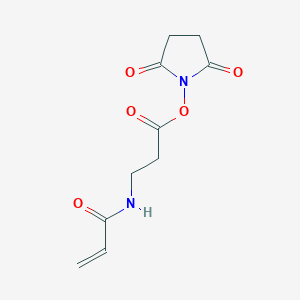
Ethyl 4-methoxyphenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxyphenyl methylphosphonate is an organophosphorus compound with the molecular formula C10H15O4P It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxyphenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methylphosphonic dichloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxyphenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxyphenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a bioisostere for phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 4-methoxyphenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphonate group mimics the phosphate group, allowing it to interact with phosphate-binding proteins and enzymes .
Comparison with Similar Compounds
Ethyl 4-methoxyphenyl methylphosphonate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl phenyl methylphosphonate
- Ethyl 4-hydroxyphenyl methylphosphonate
Uniqueness
The presence of the 4-methoxy group in this compound imparts unique electronic and steric properties, making it distinct from other phosphonates. This modification can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
64981-30-2 |
|---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]oxy-4-methoxybenzene |
InChI |
InChI=1S/C10H15O4P/c1-4-13-15(3,11)14-10-7-5-9(12-2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
KZHYLTJXHCHARW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


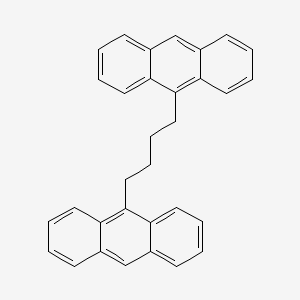
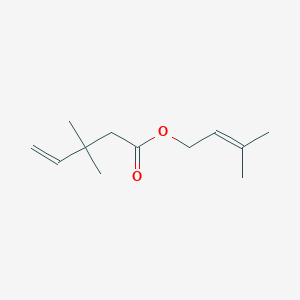
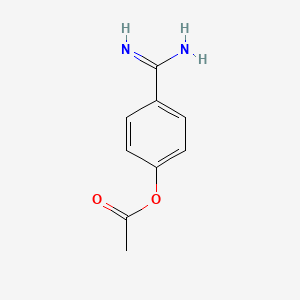
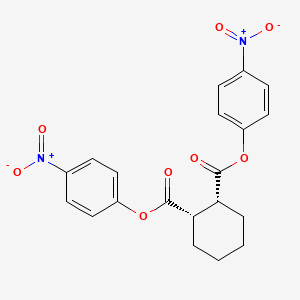

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
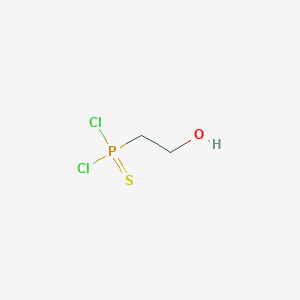
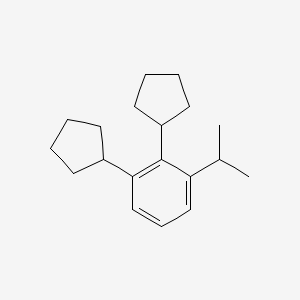

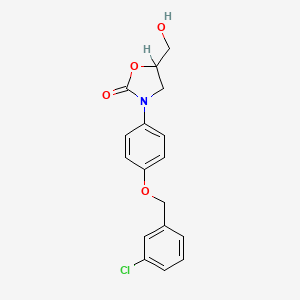
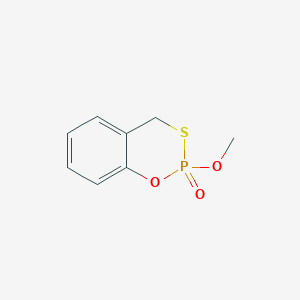
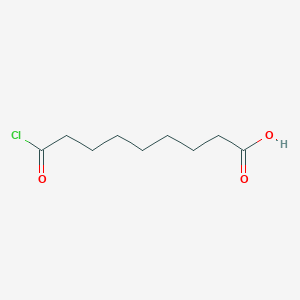
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
